molecular formula C6H6F3NO B055513 1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole CAS No. 111185-41-2

1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole

Cat. No.: B055513
CAS No.: 111185-41-2
M. Wt: 165.11 g/mol
InChI Key: LMPPMSXOYNPRQC-UHFFFAOYSA-N
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Description

1-(Trifluoroacetyl)-2,5-dihydro-1H-pyrrole (TFADHP) is an organic compound consisting of a pyrrole ring with a trifluoroacetyl group attached to the 2-position of the ring. It is a colorless, volatile solid that is soluble in common organic solvents. TFADHP has a wide range of applications in organic synthesis and is used as a reagent in the synthesis of various organic compounds, including drugs and dyes. It has also been used as a starting material for the synthesis of other heterocyclic compounds.

Scientific Research Applications

  • Electrophilic Substitution Reactions : Studies have shown that compounds related to 1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole undergo various electrophilic substitution reactions. For example, spontaneous trifluoroacetylation at the β position of the pyrrole ring in certain derivatives was observed, indicating potential applications in synthetic chemistry (Imuro & Hanafusa, 1976).

  • Reaction with Trifluoroacetic Anhydride : Research on pyrrolo[1,2-a]pyrazines, which are structurally similar to this compound, has shown that these compounds react with trifluoroacetic anhydride to form trifluoroacetylation products. This suggests potential uses in synthesizing fluorinated organic compounds (Terenin et al., 2007).

  • Unusual Site of Electrophilic Attack : A study on the trifluoroacetylation of pyrrole, a related compound, showed an unusual site of electrophilic attack, leading to a mixture of N- and C-derivatives. This could be relevant for the synthesis of complex organic molecules (Cipiciani et al., 1976).

  • Novel Redox Cyclisation Products : The reaction of 2-(trifluoroacetyl)pyrrole with specific reagents has been shown to afford high yields of unusual tetracyclic products. This indicates potential applications in organic synthesis and medicinal chemistry (Buckle et al., 1992).

  • Electrophilic Oxyalkylation : A set of electrophilic 2-(trifluoroacetyl)-1,3-azoles demonstrated excellent activity in the C-oxyalkylation of pyrrole derivatives. This suggests potential applications in synthesizing fluorinated alcohols (Khodakovskiy et al., 2010).

  • Novel Syntheses of Pyrrolo Derivatives : Research has also explored novel syntheses of pyrrolo derivatives using trifluoroacetyl compounds, providing insights into new synthetic routes for complex organic molecules (Voskresenskii et al., 2006).

  • Electrophilic Substitution Reactions in Synthesis : The synthesis of 1-pentafluorophenyl-1H-pyrrole derivatives via electrophilic substitution reactions, including trifluoroacetylation, has been studied. This research could be relevant for developing new synthetic methods (Hrnčariková & Végh, 2003).

Mechanism of Action

The mechanism of action of a trifluoroacetyl compound would depend on its structure and the context in which it is used. For example, some trifluoroacetyl compounds have been studied for their antimicrobial activity .

Safety and Hazards

Trifluoroacetyl compounds can be corrosive and harmful if inhaled . Proper safety measures should be taken when handling these compounds.

Future Directions

The study of trifluoroacetyl compounds is an active area of research. Future directions could include the development of new synthetic methods, the exploration of new reactions, and the investigation of new applications .

Properties

IUPAC Name

1-(2,5-dihydropyrrol-1-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPPMSXOYNPRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 319 (26.9 mmol) in freshly distilled CH2Cl2 (250 mL), under nitrogen (1 atm) was added Grubb's Catalyst {RuCl2(CHC6H5)[P(C6H11)2], 0.5 mol %}. After 1.5 h stirring at room temperature, TLC indicated complete conversion of the starting material to a more polar product. The reaction was quenched by bubbling air through the solution. The solution was concentrated and subjected to chromatography purification (5–20% EtOAc in hexanes) to yield 1-(2,5-dihydro-pyrrol-1-yl)-2,2,2-trifluoro-ethanone (320) (22.0 mmol, 82% yield).
Name
Quantity
26.9 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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